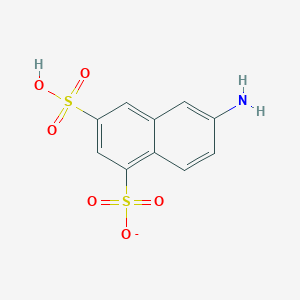![molecular formula C14H20ClN3O B14897843 3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)
3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride typically involves the reaction of piperazine with a benzazepinone derivative under controlled conditions. One common method involves the use of refluxing xylene or toluene as solvents, with potassium carbonate as a base to facilitate the reaction . The reaction mixture is then subjected to acid extraction and basification to isolate the free base, which is subsequently treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for its potential therapeutic effects in neurological disorders . The compound may also interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride
- 10-(3-Piperazin-1-yl-propyl)-2-tri-fluoromethyl-10H-phenothiazine dihydrochloride
Uniqueness
3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, this compound exhibits a unique balance of hydrophilic and lipophilic properties, making it suitable for various applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C14H20ClN3O |
|---|---|
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
3-piperazin-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c18-14-13(17-9-7-15-8-10-17)6-5-11-3-1-2-4-12(11)16-14;/h1-4,13,15H,5-10H2,(H,16,18);1H |
Clave InChI |
QIMXKAXTCWNFID-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2NC(=O)C1N3CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)


![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)








![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
